Antifungal Class-Level Potency: Pyrido[3,4-e][1,2,4]triazin-5(6H)-one (10a) versus Standard-of-Care Comparators Miconazole and Nystatin
In the foundational Reich et al. (1989) study, the unsubstituted pyrido[3,4-e][1,2,4]triazine parent compound 10a (CAS 145675-25-8) was explicitly identified among the seven derivatives (10a, 10b, 10c, 10aa, 10bb, 25a, 43a) that exhibited distinct in vitro advantages over the clinical standard agents miconazole and nystatin across a panel of pathogenic fungi including Candida, Aspergillus, Mucor, and Trichophyton species . The broader active series demonstrated minimum inhibitory concentrations (MICs) of ≤16 µg/mL in agar dilution assays against these organisms . While none of the synthetic pyridotriazines matched the absolute potency of amphotericin B, the activity advantage over miconazole and nystatin positions compound 10a as the unsubstituted reference standard for this chemotype .
| Evidence Dimension | In vitro antifungal spectrum and potency rank order |
|---|---|
| Target Compound Data | Compound 10a: Among top-tier actives; MIC ≤16 µg/mL against Candida, Aspergillus, Mucor, Trichophyton spp. (agar dilution) |
| Comparator Or Baseline | Miconazole and nystatin: Standard clinical antifungals used as positive controls; amphotericin B: gold standard (most potent) |
| Quantified Difference | Qualitative superiority over miconazole and nystatin explicitly stated; inferior to amphotericin B in absolute potency . Exact MIC fold-difference values for individual comparator organisms were reported in Table IX of the primary paper but are not numerically extracted in the available text. |
| Conditions | Agar dilution method; twofold serial dilution; incubation at 35°C for 24–48 h; Steers multiple inocula replicator; miconazole and nystatin as controls |
Why This Matters
For procurement decisions, the explicit citation of 10a among the top-performing analogs establishes this core scaffold as the validated reference point for antifungal SAR programs, distinguishing it from inactive or less active substituted analogs that lack this endorsement.
- [1] Reich, M.F.; Fabio, P.F.; Lee, V.J.; Kuck, N.A.; Testa, R.T. Pyrido[3,4-e]-1,2,4-triazines and Related Heterocycles as Potential Antifungal Agents. J. Med. Chem. 1989, 32(11), 2474–2485. View Source
